Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to the Biological Activities of Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true significance was unveiled with the discovery of the potent antimalarial activity of quinine, an alkaloid from Cinchona bark.[3] This discovery catalyzed over a century of research, establishing the quinoline nucleus as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3][4]
The versatility of the quinoline ring system allows for extensive chemical modification at various positions. This structural flexibility is paramount, as the nature and position of substituents profoundly dictate the resulting biological activity, a principle known as the Structure-Activity Relationship (SAR).[5][6] Consequently, substituted quinoline derivatives exhibit a remarkable breadth of pharmacological effects, including anticancer, antimalarial, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][7][8][9]
This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted quinoline derivatives. It is designed to serve as an authoritative resource for professionals in drug discovery and development, offering in-depth mechanistic insights, field-proven experimental protocols, quantitative data summaries, and visual diagrams to elucidate key pathways and workflows.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted quinoline derivatives have emerged as a formidable class of anticancer agents, targeting various hallmarks of cancer through diverse and sophisticated mechanisms of action.[10] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, have advanced to clinical trials, underscoring their therapeutic potential.[1][11]
Mechanisms of Action
The anticancer efficacy of quinoline derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival.
-
Tyrosine Kinase Inhibition: A primary mechanism involves the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are frequently overactive in cancer cells.[10][12] By competing with ATP at the kinase's binding site, these quinoline compounds block downstream signaling pathways, thereby inhibiting cell proliferation and survival.[12]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription.[1][13] Furthermore, derivatives like camptothecin and its clinical analogues, topotecan and irinotecan, are potent inhibitors of topoisomerase I, an enzyme essential for relaxing DNA supercoils.[14][15] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives disrupt the dynamics of microtubule assembly by binding to tubulin. This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and induces programmed cell death (apoptosis).[10][13]
-
Inhibition of Angiogenesis: Some compounds have been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting pathways such as the Vascular Endothelial Growth Factor (VEGF) receptor.[12]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinolines is highly dependent on their substitution patterns. For instance, the presence of a large alkoxy group at the 7-position and an amino side chain at the 4-position have been shown to enhance antiproliferative effects.[1][5] For specific receptor interactions, such as with the α2C-adrenoceptor, a substituent at the 3-position is considered critical for potent antagonism.[6][16]
Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinoline derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Mechanism of Action | IC₅₀ (µM) | Reference |
| Bosutinib | K562 (Leukemia) | BCR-ABL/Src Kinase Inhibitor | 0.006 | [17] |
| Lenvatinib | HUVEC (Endothelial) | VEGFR/FGFR Kinase Inhibitor | 0.004 | [1] |
| Cabozantinib | MET-amplified GTL-16 | MET/VEGFR2 Kinase Inhibitor | 0.008 | [1] |
| Compound 55 ¹ | HL-60 (Leukemia) | Antiproliferative | 19.88 µg/ml | [1] |
| 7-chloro-4-quinolinylhydrazone ² | SF-295 (CNS) | Cytotoxic | 0.314 µg/cm³ | [1] |
¹4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline ²A class of derivatives with various substitutions
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol describes a standard colorimetric assay to assess the effect of a quinoline compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: EGFR Tyrosine Kinase Inhibition Pathway
This diagram illustrates how a quinoline-based inhibitor blocks the EGFR signaling cascade, a common mechanism for anticancer activity.
Caption: Quinoline inhibitor blocking the ATP-binding site of EGFR.
Antimalarial Activity: A Legacy of Fighting Parasites
The history of quinoline derivatives is inextricably linked to the fight against malaria. These compounds remain a critical part of the global chemotherapeutic arsenal against Plasmodium parasites.
Mechanism of Action
-
Inhibition of Heme Polymerization: The most well-established mechanism, particularly for 4-aminoquinolines like chloroquine, targets the parasite's hemoglobin digestion process.[18] Inside its acidic food vacuole, the parasite breaks down host hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Chloroquine accumulates to high concentrations in the acidic vacuole and caps the growing hemozoin crystal, preventing further polymerization.[19][20] The resulting buildup of toxic heme leads to oxidative stress and parasite death.[18][19]
-
Alternative and Novel Mechanisms: More lipophilic drugs like mefloquine and quinine do not accumulate as extensively in the food vacuole, suggesting they may have alternative sites of action.[18] More recently, a novel class of quinoline-4-carboxamides was discovered to inhibit the parasite's translation elongation factor 2 (PfEF2), a crucial component of protein synthesis, demonstrating activity against multiple life-cycle stages of the parasite.[21]
Key Antimalarial Quinoline Derivatives
-
4-Aminoquinolines: Chloroquine, Amodiaquine.[3]
-
8-Aminoquinolines: Primaquine (notable for its activity against dormant liver-stage parasites).[3]
Data Presentation: Antiplasmodial Activity of Quinoline Derivatives
The following table shows the in vitro activity of key antimalarials against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | 3D7 (CQ-S) | 15 - 30 | [20] |
| Chloroquine | RKL-9 (CQ-R) | 200 - 400 | [20] |
| Quinine | 3D7 (CQ-S) | 50 - 100 | [18] |
| Quinine | RKL-9 (CQ-R) | 200 - 500 | [18] |
| Mefloquine | 3D7 (CQ-S) | 10 - 20 | [3] |
| Mefloquine | RKL-9 (CQ-R) | 30 - 60 | [3] |
| DDD107498 | 3D7 (CQ-S) | ~1 | [21] |
| DDD107498 | Dd2 (CQ-R) | ~1 | [21] |
Experimental Protocol: In Vitro SYBR Green I-based Antiplasmodial Assay
This fluorescence-based assay is a common method for high-throughput screening of antimalarial compounds.
-
Parasite Culture: Maintain synchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Compound Plating: In a 96-well black plate, add 100 µL of serially diluted test compounds. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Infection: Add 100 µL of the parasite culture (ring stage, 1% parasitemia) to each well.
-
Incubation: Incubate the plate for 72 hours under a gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this buffer to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Visualization: Inhibition of Heme Detoxification in Plasmodium
This diagram shows the mechanism of action for chloroquine in the parasite's food vacuole.
Caption: Chloroquine inhibits heme polymerization in the malaria parasite.
Antimicrobial Activity: Combating Bacteria and Fungi
The development of fluoroquinolones in the mid-20th century marked a significant milestone in antibacterial therapy. Research continues to leverage the quinoline scaffold to overcome the growing challenge of antimicrobial resistance.[10]
Mechanism of Action
-
Antibacterial (Fluoroquinolones): The primary mechanism is the inhibition of two essential bacterial enzymes: DNA gyrase (a topoisomerase II) and topoisomerase IV.[10] DNA gyrase is crucial for introducing negative supercoils into DNA, a process required for the initiation of replication. Topoisomerase IV is responsible for decatenating replicated chromosomes, allowing them to segregate into daughter cells. By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to rapid bacterial cell death.
-
Novel Antibacterial/Antifungal Targets: Newer research has identified other targets. Some derivatives function as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, while others act by disrupting the fungal cell wall.[22]
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Quinoline Derivatives
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class | Organism | Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.008 - 0.03 | [23] |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | [23] |
| Derivative 6 ¹ | Bacillus cereus | MTCC 430 | 3.12 | [22][24] |
| Derivative 6 ¹ | Candida albicans | MTCC 227 | 3.12 | [22][24] |
| Derivative 3c ² | S. aureus | - | 2.67 | [4] |
¹Sulfonyl/benzoyl/propargyl substituted 6-amino-4-methyl-1H-quinoline-2-one ²A specific quinoline-based amide derivative
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., E. coli ATCC 25922) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no drug), and a positive control with a known antibiotic (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualization: Workflow for Broth Microdilution MIC Assay
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration.
Caption: Standard workflow for the broth microdilution MIC assay.
Antiviral Activity: A Broad-Spectrum Approach
Quinoline derivatives have demonstrated a wide spectrum of antiviral activity, inhibiting the replication of numerous viruses, including coronaviruses, human immunodeficiency virus (HIV), and various flaviviruses like Dengue, Zika, and West Nile virus.[2][7]
Mechanism of Action
The antiviral mechanisms of quinolines are diverse and often virus-specific.
-
Inhibition of Viral Enzymes: Some derivatives act as potent inhibitors of essential viral enzymes. For example, the quinoline derivative RG7109 was identified as a potent inhibitor of the NS5B polymerase of the Hepatitis C virus (HCV).[7]
-
Blocking Viral Entry: Chloroquine and hydroxychloroquine are thought to exert some antiviral effects by increasing the pH of endosomes. This change in acidity can interfere with the conformational changes required for the fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry into the host cell.[7]
-
Inhibition of Replication: Other derivatives have been shown to inhibit viral replication through mechanisms that are not yet fully elucidated but may involve interference with viral protein synthesis or assembly.[2]
Data Presentation: Antiviral Activity and Selectivity
The EC₅₀ represents the concentration of a drug that provides half-maximal response, while the Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's specificity for the virus versus the host cell.
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | SI | Reference |
| Compound 4 ¹ | RSV | HEp-2 | 8.6 | 11.6 | [25] |
| Compound 6 ¹ | YFV | Vero | 3.5 | 28.5 | [25] |
| Mefloquine | ZIKV | Vero | ~2 µM | >50 | [2] |
| Amodiaquine | DENV2 | Huh-7 | 2.0 µM | >25 | [7] |
¹Newly synthesized quinoline derivatives from the referenced study.
Experimental Protocol: Plaque Reduction Assay
This assay is a functional method to quantify the infectivity of a virus and the inhibitory effect of a compound.
-
Cell Monolayer: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Dengue virus) in 6-well plates.
-
Virus Adsorption: Remove the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the test quinoline compound. Incubate for 1 hour to allow virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) mixed with the corresponding concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, resulting in localized areas of cell death called plaques.
-
Incubation: Incubate the plates for 3-7 days (depending on the virus) until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value from the dose-response curve.
Visualization: Potential Antiviral Targets for Quinoline Derivatives
This diagram shows a generic viral life cycle and highlights potential points of inhibition.
Caption: Potential inhibition points in the viral life cycle by quinolines.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases. Quinoline derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents, offering alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][26]
Mechanism of Action
-
Inhibition of Inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins.[8][27]
-
Modulation of Cytokine Production: Quinoline compounds can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[26][28]
-
Inhibition of NF-κB Pathway: Some derivatives, like cryptolepine, have been shown to reduce the DNA-binding activity of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[29]
Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives
| Compound | Assay | Target/Model | Activity | Reference |
| Derivative 12d ¹ | Adjuvant Arthritis | Rat Model | ED₅₀ = 2.6 mg/kg/day | [28] |
| Celecoxib Hybrid 36 ² | In Vitro COX Assay | COX-2 Enzyme | IC₅₀ = 0.10 µM | [27] |
| NIQBD ³ | MTX-induced inflammation | Mouse Model | Reduces NF-κB, IL-1β | [29] |
¹Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate ²Quinoline-celecoxib hybrid compound ³N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test quinoline derivative orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualization: Arachidonic Acid and COX Inhibition Pathway
This diagram shows how quinoline derivatives can block the production of inflammatory prostaglandins.
Caption: Inhibition of the COX pathway by a quinoline derivative.
Synthesis of the Quinoline Core: Classical Approaches
The vast chemical space of substituted quinolines is accessible through several classic named reactions, which provide the foundational core structure for further functionalization. Understanding these synthetic roots is essential for the rational design of novel derivatives.
-
Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[30][31]
-
Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, typically catalyzed by an acid or base.[30][31]
-
Combes Synthesis: The acid-catalyzed reaction of an aniline with a β-diketone.[30]
-
Pfitzinger Synthesis: The reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[30][31]
Conclusion and Future Perspectives
The quinoline scaffold is, without question, one of the most versatile and productive platforms in medicinal chemistry.[3][9] Its derivatives have yielded clinically essential drugs across a wide range of therapeutic areas. The future of quinoline-based drug discovery remains exceptionally bright, with several key directions emerging.
-
Combating Drug Resistance: The structural flexibility of quinolines allows for the design of novel agents that can overcome established resistance mechanisms in cancer, malaria, and bacterial infections.[32][33]
-
Hybrid Molecules and Multi-Target Ligands: A promising strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., quinoline-triazine hybrids) to engage multiple targets simultaneously, potentially leading to synergistic effects and a lower propensity for resistance.[20]
-
Precision Medicine and Theranostics: The development of highly selective quinoline derivatives that target specific genetic markers in cancers or pathogens will be crucial for advancing precision medicine. Furthermore, the integration of quinolines into theranostic agents, which combine therapeutic and diagnostic capabilities, is an exciting and emerging field.[20]
Continued exploration of structure-activity relationships, coupled with advances in computational chemistry and novel synthetic methodologies, will undoubtedly unlock the next generation of quinoline-based therapeutics, addressing some of the most pressing global health challenges.
References
-
Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
-
Carreño-García, S., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. [Link]
-
Dahl, S. G., et al. (2006). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective r2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Egan, T. J. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]
-
Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
Zhang, Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]
-
Verma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. [Link]
-
Sravanthi, K., & Manjula, A. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]
-
Inbe, H., et al. (2001). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2013). Quinolines: a new hope against inflammation. PubMed. [Link]
-
Sravanthi, K., & Manjula, A. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. SciSpace. [Link]
-
Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]
-
International Journal of Innovative Research in Technology. (2024). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. [Link]
-
Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Semantic Scholar. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
-
Dahl, S. G., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
-
Sharma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Al-Zahrani, A. A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus. [Link]
-
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Dahl, S. G., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]
-
Sharma, V., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Synthetic Communications. [Link]
-
Al-Mekhlafi, H. M., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Al-Mekhlafi, H. M., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
Al-Zahrani, M. H., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]
-
Sharma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
-
Al-Hussain, S. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... PMC. [Link]
-
Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure. [Link]
-
Deeva, E. V., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]
-
Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Pytopharmacological Research. [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]
-
Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
-
Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]
-
Shahrukh, A., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted quinoline derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer. ResearchGate. [Link]
-
Zhao, Y., et al. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. PubMed. [Link]
-
MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 16. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 20. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. ijirt.org [ijirt.org]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 31. iipseries.org [iipseries.org]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
